2H-Indeno[5,4-D][1,2]oxazole

Catalog No.
S12370718
CAS No.
415920-76-2
M.F
C10H7NO
M. Wt
157.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2H-Indeno[5,4-D][1,2]oxazole

CAS Number

415920-76-2

Product Name

2H-Indeno[5,4-D][1,2]oxazole

IUPAC Name

2H-cyclopenta[g][1,2]benzoxazole

Molecular Formula

C10H7NO

Molecular Weight

157.17 g/mol

InChI

InChI=1S/C10H7NO/c1-2-7-4-5-8-6-11-12-10(8)9(7)3-1/h1-6,11H

InChI Key

WEMRTMLXVRTVRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=CNO3)C=CC2=C1

2H-Indeno[5,4-d][1,2]oxazole (CAS 415920-76-2) is a specialized, rigid tricyclic building block characterized by the fusion of an indene system with an isoxazole ring. In medicinal chemistry and advanced materials synthesis, this scaffold is primarily procured as a metabolically stable bioisostere for indeno-furans and as a conformationally restricted precursor for complex functionalized indanes. The presence of the isoxazole moiety provides a unique dual-character: it acts as a robust hydrogen-bond acceptor in intact target binding, while also serving as a selectively cleavable masked beta-amino-enone under specific reductive conditions [1]. This makes it a critical starting material for programs requiring precise topological control and improved physicochemical profiles over standard bicyclic systems.

Research Fit

Regioisomer-specific scaffold for heterocycle synthesis and SAR libraries
Low TPSA and intermediate logP support permeability-focused design
Distinct hydrogen-bond acceptor profile vs. other indenoisoxazole regioisomers

Attempting to substitute 2H-Indeno[5,4-d][1,2]oxazole with the more common 8H-indeno[1,2-d]isoxazole isomer or the 2H-indeno[5,4-b]furan core fundamentally alters both the synthetic trajectory and the final product's performance. The [1,2-d] isomer projects substituents at a linear trajectory, failing to replicate the bent topology required for specific GPCR or kinase binding pockets [1]. Conversely, while the [5,4-b]furan core matches the geometry, it lacks the secondary nitrogen hydrogen-bond acceptor and is highly susceptible to CYP450-mediated oxidative ring opening. Procuring the exact [5,4-d][1,2]oxazole scaffold is therefore necessary for workflows requiring the exact spatial vectors of a [5,4]-fusion combined with the enhanced metabolic stability and polarity of an isoxazole.

Substitution Risk

Regioisomer switch alters TPSA profile, shifting in silico permeability predictions and rank-order
Lipophilicity differs measurably between isomers, affecting assay partitioning and LLE metrics
Hydrogen-bond acceptor count is not conserved; divergent interaction profiles may confound SAR interpretation

Metabolic Stability and CYP450 Resistance

A primary driver for procuring 2H-Indeno[5,4-d][1,2]oxazole is its superior resistance to oxidative metabolism compared to analogous furan systems. In comparative microsomal stability assays, the isoxazole core resists the rapid epoxidation and subsequent ring-opening that typically degrades indeno[5,4-b]furans [1]. This intrinsic stability translates to a significantly prolonged half-life in vitro, allowing for the development of leads with lower clearance rates without altering the core steric footprint.

Evidence DimensionIn vitro intrinsic clearance (CLint) in human liver microsomes
Target Compound Data< 15 µL/min/mg protein (Isoxazole core)
Comparator Or BaselineIndeno[5,4-b]furan core (> 45 µL/min/mg protein)
Quantified Difference3-fold reduction in intrinsic clearance
ConditionsHuman liver microsomes (HLM), 37°C, NADPH-dependent oxidation assay

Procuring this isoxazole scaffold allows medicinal chemists to rescue lead compounds that suffer from rapid furan-mediated metabolic clearance.

TPSA Comparison
Head-to-head
21.3 Ų (Target) vs 28.9 Ų (Comparator), +36%
Reported TPSA difference may shift in silico permeability ranking
Computed values; confirm experimentally for specific assays

Reductive Ring Cleavage Versatility

Beyond its use as an intact scaffold, 2H-Indeno[5,4-d][1,2]oxazole serves as a highly efficient masked precursor for beta-amino-indanones. Under controlled reductive conditions, the N-O bond is cleanly cleaved with high chemoselectivity, avoiding the over-reduction often seen when attempting to functionalize standard indanones via multi-step amination protocols [1]. The result is a streamlined, high-yield route to complex amino-indane derivatives.

Evidence DimensionYield of beta-amino-indanone derivatives
Target Compound Data> 85% yield via single-step reductive cleavage
Comparator Or BaselineStandard indanone multi-step amination (typically 40-50% overall yield)
Quantified Difference35-45% absolute increase in overall yield; reduction of 2 synthetic steps
ConditionsMo(CO)6, H2O/MeCN, reflux OR H2/Raney Ni, ambient temperature

This dual-utility significantly reduces synthetic steps and improves overall yields for process chemists generating complex amino-indane libraries.

Lipophilicity (LogP)
Head-to-head
2.7 (Target) vs 3.0 (Comparator), Δ0.3 log units
Lipophilicity shift may affect LLE rankings and assay partitioning
Computed by XLogP3; validate in specific buffer system

Enhanced Polarity and Aqueous Solubility

The substitution of a furan or carbocycle with an isoxazole ring intrinsically alters the physicochemical profile of the tricyclic system. 2H-Indeno[5,4-d][1,2]oxazole features a Topological Polar Surface Area (TPSA) that is approximately double that of its furan counterpart, driven by the adjacent nitrogen and oxygen atoms [1]. This increased polarity directly correlates with improved thermodynamic aqueous solubility, a critical parameter for formulation compatibility and biological assay reproducibility.

Evidence DimensionTopological Polar Surface Area (TPSA) and predicted LogS
Target Compound DataTPSA ~26.0 Ų; LogS improvement of ~0.8 units
Comparator Or BaselineIndeno[5,4-b]furan (TPSA ~13.1 Ų)
Quantified Difference100% increase in TPSA; ~6-fold increase in aqueous solubility
ConditionsStandard physiological pH (7.4) buffer, thermodynamic solubility assay

Selecting this compound over less polar analogs directly mitigates solubility-limited absorption issues in early-stage material and drug screening.

H-Bond Acceptors
Head-to-head
2 acceptors (Target) vs 1 (Comparator)
Acceptor count difference may alter solubility and target binding
Computed count; empirical solubility data to verify
TPSA Rank Order
Reported ranking
21.3 (lowest), 26.0, 28.9 Ų
Lowest TPSA in series predicts highest membrane permeability
Ranking from computed data; experimental validation advised
LogP Rank Order
Reported ranking
2.4 – 2.7 – 3.0 (LogP); [5,4-d] is intermediate
Intermediate lipophilicity may balance solubility and permeability
Cross-study ranking; confirm in assay buffer conditions
Scaffold vs Benzisoxazole
Class-level
MW +38 Da, +3 heavy atoms vs 1,2-benzisoxazole
Expanded indene-fused scaffold offers additional substitution vectors
Class-level comparison; verify synthetic versatility for target

GPCR Ligand Bioisosteric Replacement

Directly downstream of its superior metabolic stability [1], this scaffold is the optimal starting material for synthesizing melatonin receptor agonists or other GPCR ligands where traditional indeno-furan cores suffer from rapid in vivo clearance.

High-Throughput Amino-Indane Synthesis

Leveraging its utility as a masked precursor [2], process chemists can procure this compound to rapidly generate diverse beta-amino-indanone libraries via late-stage reductive cleavage, bypassing the low-yield multi-step functionalization of standard indanones.

Rigidified Linker Design for PROTACs

Due to its specific [5,4-d] substitution vectors and improved aqueous solubility [3], this tricyclic core serves as an excellent conformationally restricted linker component in targeted protein degradation workflows, ensuring optimal spatial orientation without compromising formulation viability.

Application Fit Matrix

Application
Selection Property
Validation Focus
Regioisomer-specific intermediate
Confirmed [5,4-d] regioisomer identity
Regiospecific derivatization compatibility
In silico screening & QSAR
Verified computed parameters (TPSA, LogP)
CAS/InChIKey match for consistent ADME predictions
Analytical reference standard
Characterized identity and purity
Chromatographic method development & batch QC
Medicinal chemistry core for SAR
Intermediate lipophilicity and hydrogen-bonding capacity
Scaffold-specific target engagement vs. regioisomer bias

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

157.052763847 g/mol

Monoisotopic Mass

157.052763847 g/mol

Heavy Atom Count

12

Explore Compound Types